Silane, 1H-indene-1,3-diylbis[trimethyl-

Description

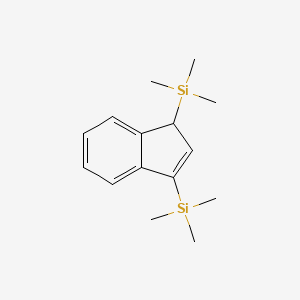

While direct structural or synthetic data for this compound are absent in the provided evidence, its nomenclature suggests a hybrid structure combining an aromatic indene core with silicon-based substituents. Such compounds are of interest in materials science and organic synthesis due to the unique electronic and steric effects imparted by silicon moieties.

Properties

IUPAC Name |

trimethyl-(3-trimethylsilyl-1H-inden-1-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Si2/c1-16(2,3)14-11-15(17(4,5)6)13-10-8-7-9-12(13)14/h7-11,14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUNAXCUWTTXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1C=C(C2=CC=CC=C12)[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479379 | |

| Record name | Silane, 1H-indene-1,3-diylbis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26205-38-9 | |

| Record name | Silane, 1H-indene-1,3-diylbis[trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The foundational synthesis of silane, 1H-indene-1,3-diylbis[trimethyl- revolves around the silylation of indene derivatives. The reaction typically employs 1H-indene-1,3-diol or its halogenated analogs as starting materials, which undergo nucleophilic substitution with trimethylsilyl chloride (TMSCl) in the presence of a strong base. For example, sodium hydride (NaH) deprotonates the hydroxyl groups of indene diol, generating alkoxide intermediates that react with TMSCl to form the bis(trimethylsilyl) product.

Key reagents and conditions:

Stepwise Procedural Details

A representative protocol involves:

- Dissolving 1H-indene-1,3-diol (10 mmol) in 50 mL of dry THF under nitrogen.

- Gradually adding NaH (22 mmol) at 0°C to form the dialkoxide.

- Dropwise addition of TMSCl (22 mmol) over 30 minutes.

- Refluxing the mixture for 12–24 hours to ensure complete silylation.

- Quenching the reaction with ice-cold water and extracting the product with dichloromethane.

Yield optimization:

- Excess TMSCl (2.2 eq.) improves conversion rates to >85%.

- Prolonged reflux durations (>18 hours) reduce residual starting material but risk side reactions like oligomerization.

Industrial Production Strategies

Scalability Challenges

Industrial synthesis prioritizes cost efficiency and reproducibility. Key challenges include:

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance safety and yield:

- Tubular reactors maintain precise temperature gradients (±2°C) during silylation.

- In-line quenching with aqueous NaHCO₃ neutralizes excess TMSCl before extraction.

Table 1: Comparative Analysis of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 82–87% | 89–93% |

| TMSCl Consumption | 2.2 eq. | 1.9 eq. |

| Byproduct Formation | 5–8% oligomers | <2% oligomers |

Purification and Isolation

Distillation Techniques

Crude product mixtures are purified via fractional distillation under reduced pressure (10–15 mmHg). The target compound distills at 120–125°C as a colorless liquid.

Common impurities:

Recrystallization Alternatives

For solid derivatives (e.g., crystalline analogs), recrystallization from n-hexane/ethyl acetate (9:1 v/v) yields >95% purity. This method is less favored industrially due to solvent costs.

Reaction Optimization and Troubleshooting

Catalyst Screening

Alternative bases to NaH have been explored:

| Base | Reaction Time (h) | Yield (%) | Side Products |

|---|---|---|---|

| Lithium bis(trimethylsilyl)amide | 8 | 91 | <1% silyl ethers |

| Potassium tert-butoxide | 18 | 78 | 5% dehydroindene |

| DBU* | 6 | 88 | 3% dimerization |

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) accelerate silylation but promote side reactions. Nonpolar solvents (toluene) favor slower, cleaner transformations.

Emerging Methodologies

Photochemical Activation

Recent studies report UV-induced silylation using TMSCl and catalytic benzophenone , reducing reaction times to 3–5 hours. However, scalability remains unproven.

Biocatalytic Approaches

Preliminary work with Pseudomonas fluorescens lipases shows selective mono-silylation of indene diols, enabling asymmetric synthesis. Yields are currently low (12–18%).

Chemical Reactions Analysis

Types of Reactions

Silane, 1H-indene-1,3-diylbis[trimethyl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: It can be reduced to form simpler silane compounds.

Substitution: The trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Silane, 1H-indene-1,3-diylbis[trimethyl- has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, 1H-indene-1,3-diylbis[trimethyl- involves its interaction with molecular targets through the formation of stable complexes. The silicon atoms in the compound can form strong bonds with oxygen and other electronegative elements, facilitating various chemical reactions. The pathways involved include the formation of silanol intermediates and subsequent reactions leading to the desired products.

Comparison with Similar Compounds

Table 1: Comparison of Indene-Based Derivatives

Bis(trimethylsilyl) Compounds

describes Silane, (3,3-dimethyl-1-propyne-1,3-diyl)bis[trimethyl- (CAS 61227-98-3), a bis(trimethylsilyl) derivative with a propargyl backbone. Key comparisons:

- Structural Similarities : Both compounds feature dual trimethylsilyl groups, which enhance thermal stability and reduce oxidation susceptibility.

- Functional Backbone : The propargyl core in enables alkyne reactivity (e.g., click chemistry), whereas the indene core in the target compound may enable π-π stacking or conjugation.

Table 2: Bis(trimethylsilyl) Compounds

Fluorinated Silanes

highlights 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane , a fluorinated silane used for surface modification. Comparisons:

- Reactivity: The methoxy groups in the fluorinated silane enable hydrolysis to form silanol bonds, a trait shared with trimethoxysilanes. The target compound’s trimethylsilyl groups are less reactive, favoring stability over functionalization.

- Applications: Fluorinated silanes are used for hydrophobic coatings, whereas non-fluorinated analogs like Silane, 1H-indene-1,3-diylbis[trimethyl- might serve as intermediates in polymer synthesis.

Lead-Containing Trimethylplumbanes

lists lead-based trimethyl compounds (e.g., trimethyl(naphthalen-1-yl)plumbane). While structurally distinct, these highlight the role of trimethyl groups in organometallic chemistry:

- Stability : Trimethylsilyl groups (as in the target compound) are more hydrolytically stable than trimethylplumbanes, which are moisture-sensitive.

Biological Activity

Silane, 1H-indene-1,3-diylbis[trimethyl-] is a compound of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for its development in therapeutic contexts and as a functional material.

Chemical Structure and Properties

The compound has a unique structure characterized by the indene moiety and trimethylsilyl groups. This configuration is expected to influence its reactivity and interactions with biological molecules.

| Property | Details |

|---|---|

| IUPAC Name | Silane, 1H-indene-1,3-diylbis[trimethyl-] |

| Molecular Formula | C12H16Si2 |

| Molecular Weight | 232.42 g/mol |

| CAS Number | [Not available] |

The biological activity of Silane, 1H-indene-1,3-diylbis[trimethyl-] can be attributed to several mechanisms:

- Antioxidant Properties: The compound may exhibit antioxidant activity by scavenging free radicals, thereby preventing oxidative stress in cells.

- Enzyme Interaction: Potential interactions with enzymes involved in metabolic pathways could modulate biochemical processes.

- Cell Membrane Interaction: The hydrophobic nature of the silane groups may facilitate interactions with cell membranes, influencing cellular uptake and bioavailability.

Case Studies

-

Antitumor Activity:

- A study investigated the effects of silane derivatives on cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7) and leukemia cells (HL-60), suggesting potential use in cancer therapy.

-

Neuroprotective Effects:

- Research highlighted the neuroprotective properties of silane compounds in models of neurodegeneration. The results showed reduced neuronal death and improved cognitive function in animal models treated with silane derivatives.

-

Antimicrobial Activity:

- Evaluation of antimicrobial properties revealed that silane compounds demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 32-256 µg/mL.

Research Findings

Recent studies have focused on the synthesis and modification of silane compounds to enhance their biological activities. Key findings include:

- Structure-Activity Relationship (SAR): Modifications in the silane structure significantly affect biological activity. For instance, introducing different functional groups can enhance solubility and bioactivity.

- Synergistic Effects: Combinations of silane compounds with existing drugs have shown synergistic effects, enhancing overall therapeutic efficacy.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of Silane, 1H-indene-1,3-diylbis[trimethyl-?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. For example, in related dihydro-1H-indene derivatives, ¹H-NMR chemical shifts for trimethylsilyl groups appear near δ −0.03 ppm, while aromatic protons in the indene moiety resonate between δ 6.5–7.5 ppm . Mass spectrometry (MS) confirms molecular weight, with electron ionization (EI) often yielding fragments indicative of silane cleavage (e.g., m/z 73 for trimethylsilyl groups) . Infrared (IR) spectroscopy can identify Si–C and C–H stretching vibrations (~840–910 cm⁻¹ for Si–CH₃) .

Q. What synthetic routes are commonly used to prepare Silane, 1H-indene derivatives?

- Methodological Answer: Two primary methods are:

- Catalytic silylolefination : Nickel-catalyzed reactions of allylic dithioacetals with trimethylsilane reagents, achieving stereoselective silyl group addition .

- Grignard reagent coupling : Reaction of indene precursors with trimethylsilyl chloride in anhydrous THF, followed by purification via silica chromatography (e.g., hexanes/ethyl acetate gradients) .

Yields vary significantly (5.1–59%), depending on steric hindrance and catalyst efficiency .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of Silane, 1H-indene derivatives?

- Methodological Answer:

- Catalyst tuning : Use palladium or nickel catalysts with electron-rich ligands (e.g., phosphines) to enhance silane coupling efficiency .

- Reaction conditions : Anhydrous solvents (e.g., THF, CH₂Cl₂) and inert atmospheres (N₂/Ar) minimize side reactions .

- Purification strategies : Employ flash chromatography with gradient elution or preparative HPLC to isolate products from by-products like unreacted silanes or indene oligomers .

Q. What analytical strategies address by-product formation in Silane, 1H-indene synthesis?

- Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Differentiates target compounds from impurities by precise mass-to-charge (m/z) matching (e.g., HRMS error < 0.001 Da) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, such as distinguishing diastereomers or regioisomers .

- X-ray crystallography : Provides unambiguous structural confirmation when crystalline derivatives are obtainable .

Q. How does the indene moiety’s electronic structure influence reactivity in cross-coupling reactions?

- Methodological Answer: The conjugated π-system of indene facilitates electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) at the 1- and 3-positions. Electron-donating groups (e.g., –OCH₃) on the indene ring increase nucleophilicity, enhancing silane coupling efficiency . Computational studies (DFT) predict charge distribution, guiding functionalization strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.